molecular formula C5H2ClN3S B13700024 2-Chloro-3-isothiocyanatopyrazine

2-Chloro-3-isothiocyanatopyrazine

Cat. No.: B13700024
M. Wt: 171.61 g/mol
InChI Key: KCDDIAHEHZIJIU-UHFFFAOYSA-N
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Description

2-Chloro-3-isothiocyanatopyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. The presence of both chloro and isothiocyanato groups in the pyrazine ring makes this compound particularly interesting for synthetic and application purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloropyrazine with thiophosgene or a similar reagent to introduce the isothiocyanato group . The reaction is usually carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 2-Chloro-3-isothiocyanatopyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-isothiocyanatopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.

Major Products Formed

    Thiourea Derivatives: Formed by the addition of amines to the isothiocyanato group.

    Substituted Pyrazines: Formed by the substitution of the chloro group with various nucleophiles.

Scientific Research Applications

2-Chloro-3-isothiocyanatopyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-isothiocyanatopyrazine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-isothiocyanatopyrazine is unique due to the presence of both chloro and isothiocyanato groups, which provide distinct reactivity and potential applications. The isothiocyanato group, in particular, allows for the formation of thiourea derivatives, which are valuable in various chemical and biological contexts.

Properties

Molecular Formula

C5H2ClN3S

Molecular Weight

171.61 g/mol

IUPAC Name

2-chloro-3-isothiocyanatopyrazine

InChI

InChI=1S/C5H2ClN3S/c6-4-5(9-3-10)8-2-1-7-4/h1-2H

InChI Key

KCDDIAHEHZIJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)N=C=S)Cl

Origin of Product

United States

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